molecular formula C2H6BBr2S B056933 Dibromoborane dimethyl sulfide complex CAS No. 55671-55-1

Dibromoborane dimethyl sulfide complex

Cat. No.: B056933
CAS No.: 55671-55-1
M. Wt: 232.76 g/mol
InChI Key: REOJEHVVMRCCMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dibromoborane dimethyl sulfide complex, also known as this compound, is a useful research compound. Its molecular formula is C2H6BBr2S and its molecular weight is 232.76 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

InChI

InChI=1S/C2H6S.BBr2/c1-3-2;2-1-3/h1-2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REOJEHVVMRCCMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B](Br)Br.CSC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6BBr2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50452212
Record name Boron dibromide methyl sulfide complex
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50452212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55671-55-1
Record name Boron dibromide methyl sulfide complex
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50452212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dibromoborane dimethyl sulfide complex
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dibromoborane dimethyl sulfide complex
Reactant of Route 2
Dibromoborane dimethyl sulfide complex
Reactant of Route 3
Dibromoborane dimethyl sulfide complex
Reactant of Route 4
Dibromoborane dimethyl sulfide complex
Reactant of Route 5
Dibromoborane dimethyl sulfide complex
Reactant of Route 6
Dibromoborane dimethyl sulfide complex
Customer
Q & A

Q1: How does dibromoborane dimethyl sulfide complex facilitate the formation of cyclic alcohols from alkynes?

A1: this compound acts as a hydroboration reagent, adding across the triple bond of an alkyne []. This reaction forms a dibromoalkenylborane intermediate. Subsequent treatment with a nucleophile, like a cyclic ether or epoxide, leads to ring-opening and the formation of a haloalkyl boronate. These boronates are then subjected to radical conditions using tributyltin hydride as a catalyst. Under these conditions, the boronate undergoes a radical cyclization reaction, forming a new carbon-carbon bond and generating a cyclic structure. Finally, oxidative cleavage of the carbon-boron bond yields the desired cyclic alcohol [].

Q2: What are the advantages of using this compound for this type of reaction compared to other boron reagents?

A2: The research paper highlights the high yield preparation of various boronic acids using this compound as compared to other hydroboration reagents like catecholborane or dicyclohexylborane []. This suggests that this compound might offer advantages in terms of reactivity and selectivity for the hydroboration of alkynes, ultimately leading to higher overall yields of the target cyclic alcohols. Furthermore, the two-step protocol involving this compound allows for the versatile synthesis of haloalkyl boronates from either free boronic acids or directly from the dibromoalkenylborane intermediate through reaction with cyclic ethers or epoxides []. This flexibility in synthetic routes can be advantageous depending on the desired substrate and reaction conditions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.